Methylenebis(phenylphosphinic acid)
Overview
Description
Methylenebis(phenylphosphinic acid) is an organophosphorus compound with the molecular formula C₁₃H₁₄O₄P₂. It is characterized by the presence of two phenylphosphinic acid groups connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(phenylphosphinic acid) can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylphosphinic acid and formaldehyde.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of methylenebis(phenylphosphinic acid) often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methylenebis(phenylphosphinic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine oxides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated derivatives of methylenebis(phenylphosphinic acid).
Scientific Research Applications
Methylenebis(phenylphosphinic acid) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methylenebis(phenylphosphinic acid) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphinic acid groups play a crucial role in these interactions, forming strong hydrogen bonds and coordination complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: A simpler analog with one phenylphosphinic acid group.
Bis(2,4,4-trimethylpentyl)phosphinic acid: Another organophosphorus compound with different substituents on the phosphinic acid groups.
Uniqueness
Methylenebis(phenylphosphinic acid) is unique due to its methylene bridge connecting two phenylphosphinic acid groups. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its simpler analogs .
Properties
IUPAC Name |
[hydroxy(phenyl)phosphoryl]methyl-phenylphosphinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4P2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFQPVQMAWGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CP(=O)(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355192 | |
Record name | CBMicro_000173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4851-69-8 | |
Record name | P,P′-Methylenebis[P-phenylphosphinic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4851-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CBMicro_000173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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